

Application of Methyl Cyclohexanecarboxylate in Fragrance Formulation: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Cyclohexanecarboxylate

Cat. No.: B1212342

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl **cyclohexanecarboxylate** (CAS No. 4630-82-4) is a versatile aliphatic ester that is increasingly utilized in the fragrance industry to impart unique and desirable olfactory notes to a wide range of products. Its characteristic fruity, cheesy, and sweet aroma profile, with nuances of berry, pineapple, and mint, makes it a valuable component in the creation of complex and appealing scents.^{[1][2]} This document provides detailed application notes and experimental protocols for the effective use and evaluation of methyl **cyclohexanecarboxylate** in fragrance formulations. It is intended for researchers, scientists, and professionals involved in fragrance development, quality control, and sensory analysis.

Physicochemical Properties and Odor Profile

A comprehensive understanding of the physicochemical properties and odor profile of methyl **cyclohexanecarboxylate** is essential for its successful incorporation into fragrance formulations.

Table 1: Physicochemical Properties of Methyl **Cyclohexanecarboxylate**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₂	[3]
Molecular Weight	142.20 g/mol	[3]
CAS Number	4630-82-4	[3]
Appearance	Clear, colorless to light yellow liquid	[4]
Boiling Point	183 °C (lit.)	[3]
Density	0.995 g/mL at 25 °C (lit.)	[3]
Refractive Index	n ₂₀ /D 1.443 (lit.)	[3]
Flash Point	60 °C (140 °F) - closed cup	[4]

Table 2: Odor Profile of Methyl **Cyclohexanecarboxylate**

Odor Descriptor	Description	Reference
Primary Notes	Cheesy, Fruity, Berry, Estery, Pineapple, Milk	[1][2]
Secondary Notes	Sweet, Cooling, Minty	[1][2]
Reported Occurrences	Bourbon vanilla, virgin olive oil, green olives	[1]

Application in Fragrance Formulations

Methyl **cyclohexanecarboxylate** is prized for its ability to add a fresh, fruity, and slightly creamy character to fragrance compositions. It can be used to enhance floral, fruity, and gourmand accords. While specific concentrations in commercial products are proprietary, usage levels of methyl **cyclohexanecarboxylate** and its derivatives in fragrance concentrates can vary. Recommendations suggest usage levels of up to 1.0% for "vanilla carboxylate" type ingredients in the fragrance concentrate.[4] Patents for similar methyl cyclohexane carboxylate

derivatives suggest a broader range, from approximately 0.005 to 10 weight percent of the fragrance formulation.[5]

Experimental Protocols

Protocol for Sensory Evaluation of Methyl Cyclohexanecarboxylate

This protocol outlines a method for the sensory evaluation of methyl **cyclohexanecarboxylate** to characterize its odor profile and intensity.

Objective: To systematically assess the olfactory characteristics of methyl **cyclohexanecarboxylate** using a trained sensory panel.

Materials:

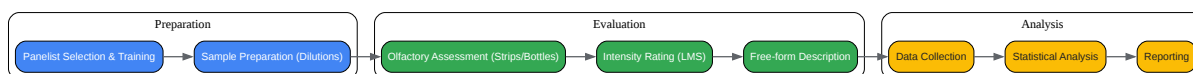
- Methyl **cyclohexanecarboxylate**
- Odorless solvent (e.g., diethyl phthalate or ethanol)
- Glass smelling strips
- Sniffing bottles
- Controlled environment with neutral air circulation

Procedure:

- Panelist Selection and Training:
 - Select 10-15 panelists based on their olfactory acuity and ability to describe scents.
 - Train panelists on identifying and rating the intensity of various scent descriptors relevant to fruity esters (e.g., fruity, cheesy, sweet, pineapple, berry).
- Sample Preparation:

- Prepare a series of dilutions of methyl **cyclohexanecarboxylate** in the odorless solvent (e.g., 10%, 5%, 1%, and 0.5% v/v).
- Dip smelling strips into each dilution for 2 seconds and allow the solvent to evaporate for 10 seconds before evaluation.
- Alternatively, place 1 ml of each dilution into coded sniffing bottles.
- Evaluation:
 - Panelists will evaluate the samples in a monadic sequence (one at a time) to avoid cross-adaptation.
 - Panelists will rate the intensity of the primary and secondary odor descriptors on a labeled magnitude scale (LMS) from 0 (not detectable) to 100 (strongest imaginable).
 - Panelists should also provide free-form descriptions of the perceived odor.
- Data Analysis:
 - Collect and analyze the intensity ratings for each descriptor.
 - Calculate the mean and standard deviation for each descriptor at each concentration.
 - Analyze the free-form descriptions to identify recurring odor notes.

Diagram 1: Sensory Evaluation Workflow



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Caption: Workflow for the sensory evaluation of methyl **cyclohexanecarboxylate**.

Protocol for Accelerated Stability Testing

This protocol describes an accelerated stability test to evaluate the physical and chemical stability of a fragrance formulation containing methyl **cyclohexanecarboxylate**.

Objective: To assess the stability of the fragrance oil in a cosmetic base under accelerated conditions to predict its shelf life.

Materials:

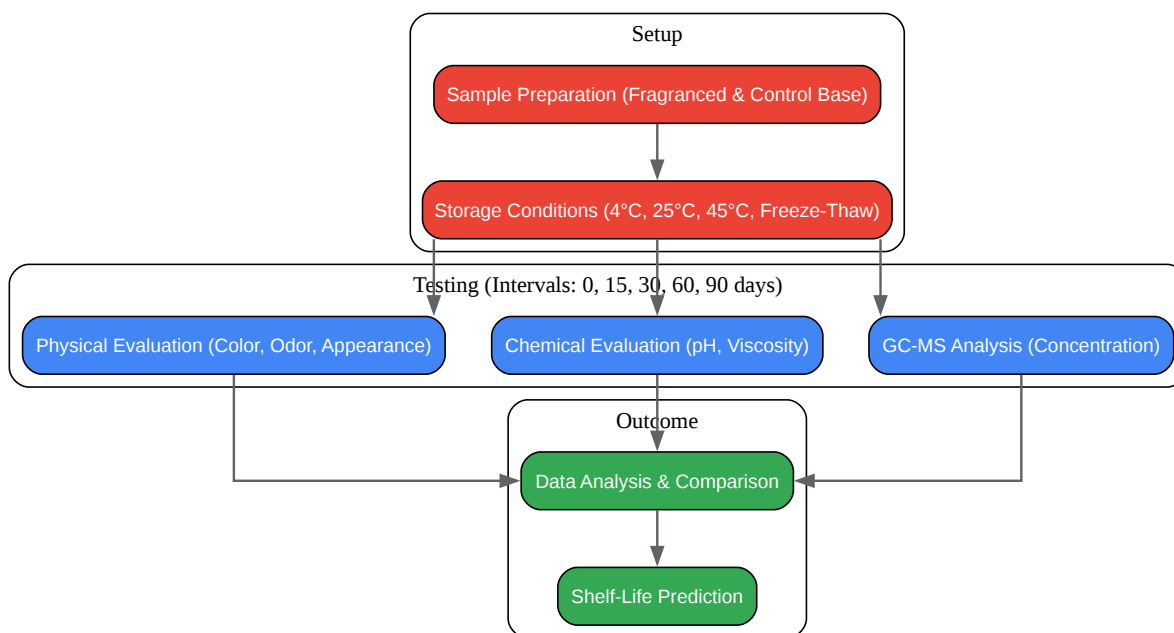
- Fragrance oil containing a known concentration of methyl **cyclohexanecarboxylate**
- Cosmetic base (e.g., lotion, cream, or ethanol-based spray)
- Glass jars with airtight seals
- Climate chambers or ovens
- pH meter, viscometer
- Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - Prepare samples of the cosmetic base containing the fragrance oil at the desired concentration.
 - Prepare a control sample of the cosmetic base without the fragrance oil.
 - Package the samples in the final intended packaging or inert glass containers.
- Storage Conditions:
 - Store the samples under the following conditions for a period of 90 days:[\[6\]](#)
 - 4 °C (refrigerated)

- 25 °C / 60% RH (room temperature)
- 45 °C (accelerated aging)[6]
- Include a freeze-thaw cycle: 24 hours at -10°C followed by 24 hours at 25°C, repeated for three cycles.
- Evaluation Intervals:
 - Evaluate the samples at predefined intervals: 0, 15, 30, 60, and 90 days.[6]
- Parameters to Evaluate:
 - Physical Properties: Color, odor, appearance, phase separation, and clarity.
 - Chemical Properties: pH and viscosity of the cosmetic base.
 - Odor Stability: Olfactory evaluation of the fragrance profile by a trained panel.
 - Concentration of Methyl **Cyclohexanecarboxylate**: Quantify the concentration of methyl **cyclohexanecarboxylate** using a validated GC-MS method at each interval to assess for degradation.
- Data Analysis:
 - Compare the results of the samples stored under different conditions to the initial sample (time 0) and the control sample.
 - Any significant changes in the evaluated parameters may indicate instability.

Diagram 2: Accelerated Stability Testing Protocol



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Caption: Protocol for accelerated stability testing of fragrance formulations.

Protocol for GC-MS Analysis of Methyl Cyclohexanecarboxylate

This protocol provides a method for the identification and quantification of methyl **cyclohexanecarboxylate** in a fragrance oil or cosmetic product.

Objective: To accurately determine the concentration of methyl **cyclohexanecarboxylate** using GC-MS.

Instrumentation and Materials:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- DB-5ms or HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 μ m film thickness)[[1](#)]
- Helium carrier gas
- Autosampler vials (1.5 mL) with inserts
- Microsyringe
- Solvent (e.g., hexane or dichloromethane)
- Methyl **cyclohexanecarboxylate** standard

GC-MS Parameters:

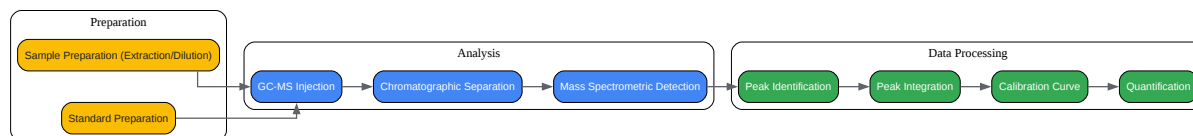
Table 3: Recommended GC-MS Settings

Parameter	Setting	Reference
Inlet Temperature	250 °C	[1]
Injection Mode	Splitless (1 μ L)	[1] [7]
Oven Program	Initial: 70 °C for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min	[1]
Carrier Gas	Helium at 1 mL/min	[1]
MS Ionization	Electron Ionization (EI) at 70 eV	[1]
Mass Range	m/z 40-400	[1]
Ion Source Temp.	230 °C	[1]
Transfer Line Temp.	280 °C	[1]

Procedure:

- Standard Preparation:
 - Prepare a stock solution of methyl **cyclohexanecarboxylate** in the chosen solvent.
 - Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
- Sample Preparation:
 - Accurately weigh a known amount of the fragrance oil or cosmetic product.
 - Dissolve the sample in a known volume of the solvent.
 - If necessary, perform a liquid-liquid extraction to isolate the fragrance components.
 - Dilute the sample extract to fall within the calibration range.
 - Filter the final sample through a 0.22 µm syringe filter into an autosampler vial.^[1]
- Analysis:
 - Inject the calibration standards and the prepared samples into the GC-MS.
 - Acquire the chromatograms and mass spectra.
- Data Processing:
 - Identify the peak corresponding to methyl **cyclohexanecarboxylate** based on its retention time and mass spectrum.
 - Integrate the peak area of a characteristic quantifier ion.
 - Construct a calibration curve by plotting the peak area versus the concentration of the standards.
 - Determine the concentration of methyl **cyclohexanecarboxylate** in the samples using the calibration curve.

Diagram 3: GC-MS Analysis Workflow



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Caption: Workflow for the GC-MS analysis of methyl **cyclohexanecarboxylate**.

Conclusion

Methyl **cyclohexanecarboxylate** is a valuable ingredient in modern perfumery, offering a unique combination of fruity, cheesy, and sweet notes. The successful application of this material relies on a thorough understanding of its properties and performance in different formulations. The protocols provided in this document offer a systematic approach to evaluating the sensory characteristics, stability, and concentration of methyl **cyclohexanecarboxylate**, enabling fragrance professionals to optimize its use and ensure the quality and consistency of their creations.

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- To cite this document: BenchChem. [Application of Methyl Cyclohexanecarboxylate in Fragrance Formulation: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212342#application-of-methyl-cyclohexanecarboxylate-in-fragrance-formulation]

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